molecular formula C19H23N7O2 B14926368 7-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

7-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B14926368
M. Wt: 381.4 g/mol
InChI Key: HMURRMUZKRDPMN-UHFFFAOYSA-N
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Description

7-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N~6~-(2-METHOXYPHENYL)-5-METHYL-4,5,6,7-TETRAHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex heterocyclic compound that features a pyrazole ring fused with a triazolopyrimidine scaffold. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as a kinase inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N~6~-(2-METHOXYPHENYL)-5-METHYL-4,5,6,7-TETRAHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of eco-friendly catalysts are often employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N~6~-(2-METHOXYPHENYL)-5-METHYL-4,5,6,7-TETRAHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups .

Scientific Research Applications

7-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N~6~-(2-METHOXYPHENYL)-5-METHYL-4,5,6,7-TETRAHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N~6~-(2-METHOXYPHENYL)-5-METHYL-4,5,6,7-TETRAHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells . The compound binds to the ATP-binding site of CDK2, preventing its activation and subsequent phosphorylation of target proteins .

Properties

Molecular Formula

C19H23N7O2

Molecular Weight

381.4 g/mol

IUPAC Name

7-(1,3-dimethylpyrazol-4-yl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C19H23N7O2/c1-11-13(9-25(3)24-11)17-16(12(2)22-19-20-10-21-26(17)19)18(27)23-14-7-5-6-8-15(14)28-4/h5-10,12,16-17H,1-4H3,(H,23,27)(H,20,21,22)

InChI Key

HMURRMUZKRDPMN-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(N2C(=NC=N2)N1)C3=CN(N=C3C)C)C(=O)NC4=CC=CC=C4OC

Origin of Product

United States

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